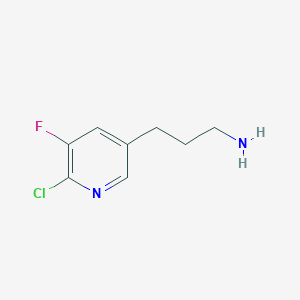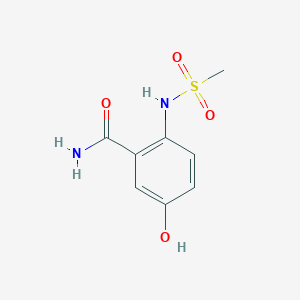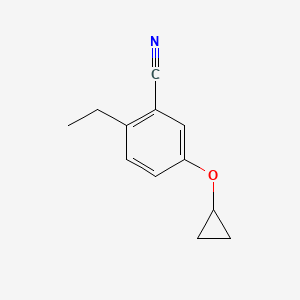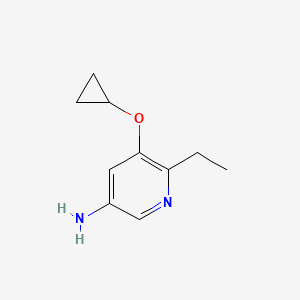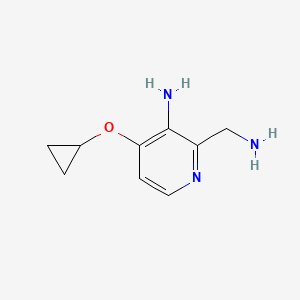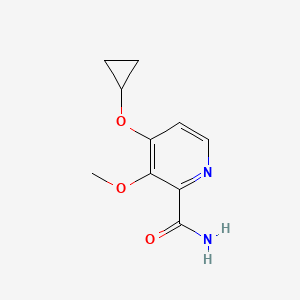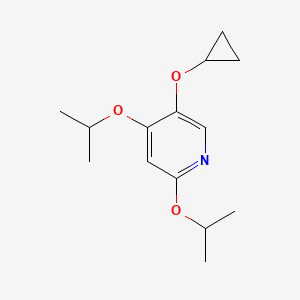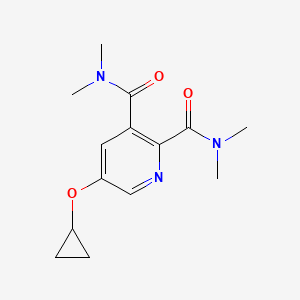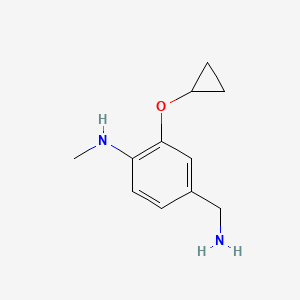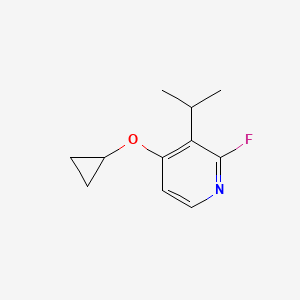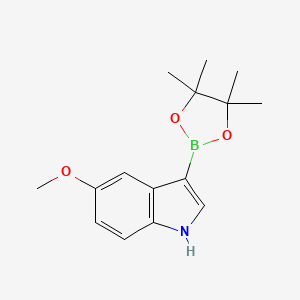
2-(Aminomethyl)-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2. This compound features a benzene ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the hydroxyl group of the benzoic acid reacts with formaldehyde and ammonia to form the aminomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form 2-(aminomethyl)-3-hydroxycyclohexanone.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-(aminomethyl)-3-hydroxycyclohexanone.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- 2-(Aminomethyl)-4-hydroxybenzamide
- 2-(Aminomethyl)-5-hydroxybenzamide
- 2-(Aminomethyl)-6-hydroxybenzamide
Comparison: While these compounds share a similar core structure, the position of the hydroxyl group significantly affects their chemical reactivity and biological activity. 2-(Aminomethyl)-3-hydroxybenzamide is unique due to its specific substitution pattern, which influences its interaction with molecular targets and its overall stability in various chemical reactions.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(aminomethyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-5(8(10)12)2-1-3-7(6)11/h1-3,11H,4,9H2,(H2,10,12) |
InChI Key |
ASUMKQICIWOKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


